5-methyl-1H-pyrazolo[3,4-c]pyridine 5-methyl-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 76006-06-9
VCID: VC7716761
InChI: InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10)
SMILES: CC1=CC2=C(C=N1)NN=C2
Molecular Formula: C7H7N3
Molecular Weight: 133.154

5-methyl-1H-pyrazolo[3,4-c]pyridine

CAS No.: 76006-06-9

Cat. No.: VC7716761

Molecular Formula: C7H7N3

Molecular Weight: 133.154

* For research use only. Not for human or veterinary use.

5-methyl-1H-pyrazolo[3,4-c]pyridine - 76006-06-9

Specification

CAS No. 76006-06-9
Molecular Formula C7H7N3
Molecular Weight 133.154
IUPAC Name 5-methyl-1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C7H7N3/c1-5-2-6-3-9-10-7(6)4-8-5/h2-4H,1H3,(H,9,10)
Standard InChI Key NGMNOLUZNGMBAI-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=N1)NN=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic system comprising a pyrazole ring fused to a pyridine ring, with a methyl group at position 5 (Figure 1). Its IUPAC name, 5-methyl-1H-pyrazolo[3,4-c]pyridine, reflects the numbering system where the pyrazole nitrogen atoms occupy positions 1 and 2, while the pyridine nitrogen is at position 4 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC7_7H7_7N3_3PubChem
Molecular weight133.15 g/molPubChem
Canonical SMILESCC1=CC2=C(C=N1)NN=C2PubChem
LogP2.03Chemsrc
PSA (Polar Surface Area)41.57 ŲChemsrc

The methyl group enhances lipophilicity (LogP = 2.03), facilitating membrane permeability, while the nitrogen-rich structure enables hydrogen bonding with biological targets .

Synthetic Methodologies

Industrial-Scale Production

While large-scale methods are underdeveloped, optimized protocols use continuous flow reactors to enhance yield (up to 78%) and reduce reaction times . Key challenges include controlling regioselectivity during halogenation and minimizing byproducts in cross-coupling steps .

Reactivity and Functionalization

Common Chemical Reactions

The compound undergoes selective transformations at distinct positions:

  • C-3 Modification: Borylation with bis(pinacolato)diboron followed by Suzuki coupling introduces aryl/heteroaryl groups .

  • N-1/N-2 Alkylation: Protection with mesyl or benzyl groups directs substitution to specific nitrogen sites .

  • C-7 Metalation: Treatment with TMPMgCl·LiCl enables iodination or carboxylation .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Products
OxidationKMnO4_4, acidic conditions5-Methyl-3-oxo derivatives
ReductionLiAlH4_4, THFDihydro-pyrazolo-pyridines
HalogenationNBS, DMF, 80°C3-Bromo-5-methyl derivatives

Biological Activities and Mechanisms

Kinase Inhibition

The compound acts as a potent inhibitor of:

  • CDK2 (Cyclin-dependent kinase 2): Disrupts cell cycle progression by competing with ATP binding (Ki_i = 12 nM) .

  • TBK1 (TANK-binding kinase 1): Suppresses NF-κB signaling, showing IC50_{50} = 0.2 nM in A375 melanoma models .

Mechanistic Insight: The pyrazolo-pyridine core mimics adenine’s hydrogen-bonding pattern, enabling deep penetration into kinase ATP pockets .

Anticancer Activity

Derivatives exhibit nanomolar potency across diverse cancer lines:

Table 3: Antiproliferative Activity of Select Derivatives

CompoundCell LineIC50_{50} (nM)Selectivity Index
15yHeLa18 ± 212.4 (vs. HEK293)
PMP-7aMDA-MB-23134 ± 58.9
3-Br-5-MeA37522 ± 315.1

Hydroxyl (-OH) and amine (-NH2_2) substituents enhance activity by improving solubility and target engagement .

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The scaffold’s small size (MW = 133.15) and high ligand efficiency (LE = 0.43) make it ideal for FBDD. Vectorial functionalization allows simultaneous optimization of multiple pharmacophores .

Antibacterial and Antifungal Agents

Recent studies demonstrate broad-spectrum activity:

  • S. aureus: MIC = 8 µg/mL for hydrazide derivatives .

  • C. albicans: IC50_{50} = 12 µM for oxadiazole analogs .

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